3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid (CAS 2126162-15-8) is a functionalized azetidine building block supplied as its trifluoroacetic acid (TFA) salt. It has the molecular formula C₈H₁₂F₃NO₃ and a molecular weight of 227.18 g/mol (free base: C₆H₁₁NO, 113.16 g/mol).

Molecular Formula C8H12F3NO3
Molecular Weight 227.183
CAS No. 2126162-15-8
Cat. No. B2982022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid
CAS2126162-15-8
Molecular FormulaC8H12F3NO3
Molecular Weight227.183
Structural Identifiers
SMILESC=CCC1(CNC1)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H11NO.C2HF3O2/c1-2-3-6(8)4-7-5-6;3-2(4,5)1(6)7/h2,7-8H,1,3-5H2;(H,6,7)
InChIKeyCWKNASPSWSDRQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Prop-2-en-1-yl)azetidin-3-ol TFA Salt (CAS 2126162-15-8): Core Physicochemical and Sourcing Baseline for Research Procurement


3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid (CAS 2126162-15-8) is a functionalized azetidine building block supplied as its trifluoroacetic acid (TFA) salt [1]. It has the molecular formula C₈H₁₂F₃NO₃ and a molecular weight of 227.18 g/mol (free base: C₆H₁₁NO, 113.16 g/mol) . The compound features a 3-hydroxyazetidine core with a 3-allyl (prop-2-en-1-yl) substituent, providing a combination of hydrogen-bond donor/acceptor capability and a terminal alkene handle for further diversification . The TFA counterion is present to improve crystallinity and handling properties relative to the free amine [2].

Why 3-(Prop-2-en-1-yl)azetidin-3-ol TFA Salt Cannot Be Replaced by Generic Azetidine Analogs in Fragment-Based Discovery


In fragment-based drug discovery and scaffold-oriented synthesis, the precise substitution pattern on the azetidine ring dictates both three-dimensional shape (Fsp³) and lipophilicity (LogP), which are critical parameters for CNS drug-likeness and selective target engagement [1]. Closely related analogs such as the unsubstituted azetidin-3-ol or the saturated 3-ethyl derivative present markedly different Fsp³/LogP profiles, while regioisomers such as 1-allylazetidine-3-ol alter the vector of the hydrogen-bond-donating hydroxyl group . Even the alkyne analog (3-(prop-1-yn-1-yl)azetidin-3-ol) shifts LogP and Fsp³ relative to the allyl-substituted target compound, affecting solubility and binding characteristics [2]. These differences mean that direct substitution without re-optimization of the synthetic route or biological assay conditions is not scientifically valid.

Quantitative Differentiation Evidence for 3-(Prop-2-en-1-yl)azetidin-3-ol TFA Salt Against Closest Analogs


Lipophilicity (LogP) Comparison: Allyl-Substituted Azetidine vs. Alkyne and Saturated Analogs

The target compound displays a calculated LogP of -0.05, which is intermediate between the more hydrophilic unsubstituted azetidin-3-ol (LogP = -0.72) and the more lipophilic alkyne analog 3-(prop-1-yn-1-yl)azetidin-3-ol (LogP = -0.01) [1]. This positions the allyl substituent as a fine-tuning element for optimizing passive permeability and solubility in fragment growth campaigns [2].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Fraction of sp³ Carbons (Fsp³): Three-Dimensionality Advantage Over Flat Aromatic Isosteres

The target compound exhibits an Fsp³ value of 0.625, reflecting its saturated azetidine ring and allyl side chain [1]. This is substantially higher than typical aromatic azetidine derivatives (e.g., 3-(3-chlorophenyl)azetidine, Fsp³ = 0.33), and compares favorably with the alkyne analog (Fsp³ = 0.667) . Higher Fsp³ correlates with improved aqueous solubility, reduced promiscuous binding, and greater clinical success rates in drug development pipelines [2].

CNS Drug Discovery Molecular Complexity Selectivity Profiling

Salt Form Advantage: TFA Counterion Enables Solid-State Handling vs. Free Base Oils

The TFA salt of 3-(prop-2-en-1-yl)azetidin-3-ol (CAS 2126162-15-8) is supplied as a crystalline solid, in contrast to the free base (CAS 1533568-79-4), for which no melting point or density data are reported due to its likely oily nature . The salt formation improves weighability and long-term storage stability for compound library management . The TFA salt also provides a characteristic ¹⁹F NMR quartet at δ -75 ppm, offering a built-in analytical handle for purity assessment and quantification [1].

Compound Management Salt Selection Analytical Chemistry

Commercial Availability: Multi-Supplier Sourcing with Defined Lead Times Enables Procurement Planning

The compound is available from at least four suppliers through the Chemspace marketplace, with lead times ranging from 2–12 days and pack sizes from 50 mg to 10 g at a standard purity of 95% [1]. This contrasts with several closely related analogs (e.g., 3-ethylazetidin-3-ol TFA salt, 3-isopropylazetidin-3-ol) which are available from fewer suppliers or with longer lead times . The multi-supplier status reduces single-vendor dependency risk for ongoing medicinal chemistry campaigns.

Research Supply Chain Building Block Procurement Inventory Management

Optimal Research and Procurement Scenarios for 3-(Prop-2-en-1-yl)azetidin-3-ol TFA Salt Based on Quantitative Differentiation Evidence


Fragment Library Design for CNS Targets Requiring Balanced LogP and High Fsp³

The compound's LogP of -0.05 and Fsp³ of 0.625 [1] make it an appropriate fragment for CNS-focused libraries. The near-zero LogP balances passive blood-brain barrier permeability with acceptable aqueous solubility, while the high Fsp³ reduces the risk of flat, promiscuous binding associated with aromatic fragments. Procurement teams building CNS fragment collections should prioritize this allyl-substituted scaffold over the unsubstituted azetidin-3-ol (LogP -0.72, too hydrophilic for optimal BBB penetration) or aromatic azetidine isosteres (Fsp³ as low as 0.33).

Diversification via Terminal Alkene: Thiol-ene Click Chemistry and Cross-Metathesis

The allyl substituent provides a chemically orthogonal handle for late-stage diversification. The terminal alkene can participate in thiol-ene click reactions or olefin cross-metathesis to generate focused libraries without modifying the azetidine core [2]. This contrasts with the saturated 3-ethylazetidin-3-ol analog, which requires pre-functionalization of the alkyl chain, adding synthetic steps. The TFA salt form can be used directly in organic solvents (DMF, DMSO, THF) after in situ neutralization with a mild base.

Automated Compound Management and High-Throughput Screening Logistics

The crystalline TFA salt form, available from US-based stock with 2-day lead times [3], is compatible with automated solid dispensing and acoustic droplet ejection systems. The ¹⁹F NMR handle at δ -75 ppm enables rapid identity verification and purity assessment by quantitative NMR without requiring derivatization. For screening facilities managing >10,000 compounds, the combination of solid-state handling, short lead times, and built-in analytical marker reduces workflow friction relative to free-base oils.

Kinase Inhibitor and GPCR Modulator Scaffold Elaboration

Azetidine-containing fragments are increasingly used as conformationally constrained scaffolds in kinase and GPCR programs [4]. The 3-hydroxy group serves as a hydrogen-bond donor/acceptor for hinge-binding interactions, while the allyl group can occupy a hydrophobic pocket or serve as a vector for further elaboration. The computed polar surface area (PSA) of 32 Ų and two hydrogen-bond donors [1] place this fragment within the desirable range for oral bioavailability (RO5 compliant). Researchers selecting building blocks for lead optimization should prefer this scaffold over N-substituted regioisomers (e.g., 1-allylazetidine-3-ol), which alter the hydrogen-bond donor vector and may disrupt key target interactions.

Quote Request

Request a Quote for 3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.